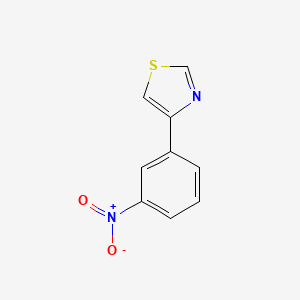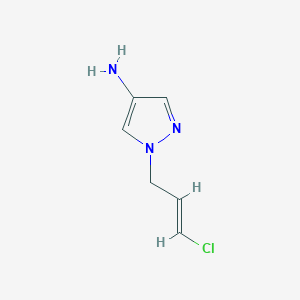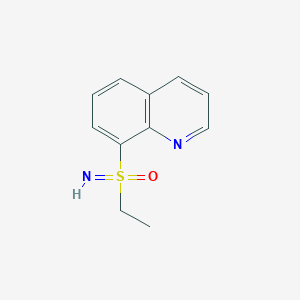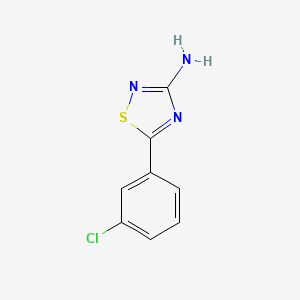
3-Bromo-4-methoxyoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxyoxolane: is an organic compound with the molecular formula C5H9BrO2 It is a derivative of oxolane, where a bromine atom is substituted at the third position and a methoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxyoxolane typically involves the bromination of 4-methoxyoxolane. One common method is to start with 4-methoxyoxolane and subject it to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as distillation or recrystallization to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxyoxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding oxolane derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include azidooxolane, thiocyanatooxolane, and methoxyoxolane derivatives.
Oxidation Reactions: Products include this compound aldehyde and this compound carboxylic acid.
Reduction Reactions: Products include 3-bromooxolane.
Scientific Research Applications
3-Bromo-4-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxyoxolane involves its interaction with various molecular targets. The bromine atom and methoxy group confer unique reactivity, allowing it to participate in nucleophilic substitution and oxidative addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
3-Bromo-4-methylaniline: This compound has a similar bromine substitution but differs in the presence of a methyl group instead of a methoxy group.
3-Bromo-4-methoxypyridine: Similar in structure but contains a pyridine ring instead of an oxolane ring.
3-Bromo-4-methoxythiophene: Contains a thiophene ring, offering different electronic properties compared to oxolane.
Uniqueness: 3-Bromo-4-methoxyoxolane is unique due to its combination of a bromine atom and a methoxy group on an oxolane ring. This specific arrangement provides distinct reactivity and properties, making it valuable for targeted applications in synthesis and research.
Properties
Molecular Formula |
C5H9BrO2 |
|---|---|
Molecular Weight |
181.03 g/mol |
IUPAC Name |
3-bromo-4-methoxyoxolane |
InChI |
InChI=1S/C5H9BrO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3 |
InChI Key |
QQHVSLOXBBZGPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)

![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)




![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)




![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
